5-Benzoyl-6-amino-1,3-dimethyluracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 279491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

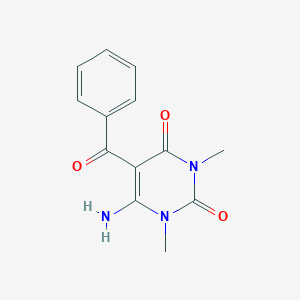

IUPAC Name |

6-amino-5-benzoyl-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-15-11(14)9(12(18)16(2)13(15)19)10(17)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBATMBLVOPHCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313986 |

Source

|

| Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22283-10-9 |

Source

|

| Record name | NSC279491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzoyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Benzoyl-6-amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Benzoyl-6-amino-1,3-dimethyluracil, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and reactivity, and explores the potential biological activities of related compounds, offering valuable insights for researchers in drug discovery and development.

Core Chemical Properties

This compound, with the CAS number 22283-10-9, is a derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). The introduction of a benzoyl group at the 5-position and an amino group at the 6-position, along with methylation at the 1 and 3 positions of the uracil ring, significantly influences its chemical and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| CAS Number | 22283-10-9 | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Purity | 95% | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves the acylation of its precursor, 6-amino-1,3-dimethyluracil.

Synthesis of 6-amino-1,3-dimethyluracil (Precursor)

A common method for the synthesis of 6-amino-1,3-dimethyluracil involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by cyclization.

Experimental Protocol:

-

Condensation: Cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent such as acetic anhydride. This reaction forms 1,3-dimethyl-cyanoacetylurea.

-

Cyclization: The resulting 1,3-dimethyl-cyanoacetylurea is then treated with a base, such as sodium hydroxide or potassium hydroxide, to induce cyclization, yielding 6-amino-1,3-dimethyluracil.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol.

Synthesis of this compound

The target compound is synthesized by the acylation of 6-amino-1,3-dimethyluracil with benzoyl chloride.

Experimental Protocol:

-

Reaction Setup: 6-amino-1,3-dimethyluracil is dissolved in a suitable aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF).

-

Acylation: Benzoyl chloride is added dropwise to the solution at a controlled temperature, typically 0-5 °C, with continuous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Benzoyl-6-amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-Benzoyl-6-amino-1,3-dimethyluracil. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analysis of structurally related molecules. The guide also explores the potential biological activities of the title compound by examining the known pharmacological profiles of similar 5-aroyl-6-aminouracil derivatives. This document is intended to serve as a valuable resource for researchers interested in the medicinal chemistry of uracil derivatives and the development of novel therapeutic agents.

Introduction

Uracil and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities.[1] Modifications at the 5 and 6 positions of the uracil ring have been a particularly fruitful area of research, leading to the discovery of compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an aroyl group, such as a benzoyl moiety, at the 5-position of a 6-aminouracil scaffold can significantly influence the molecule's electronic and steric properties, potentially leading to novel interactions with biological targets.

This compound (CAS No. 22283-10-9) is a specific derivative within this class of compounds. While its synthesis and biological profile are not extensively detailed in the public domain, its structural similarity to other biologically active 5-aroyl-6-aminouracils suggests it may hold therapeutic potential. This guide aims to consolidate the available information and provide a predictive framework for its synthesis and characterization.

Proposed Synthesis

The synthesis of this compound can be logically approached through the electrophilic acylation of 6-amino-1,3-dimethyluracil at the C5 position. The C5 position of 6-aminouracil is known to be susceptible to electrophilic attack. A plausible method involves a Friedel-Crafts-type acylation using benzoyl chloride in the presence of a suitable Lewis acid catalyst.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

6-Amino-1,3-dimethyluracil

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

To a stirred suspension of 6-amino-1,3-dimethyluracil (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 15-20 minutes.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Characterization

The structural elucidation of the synthesized this compound would be achieved through a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22283-10-9 | [1] |

| Molecular Formula | C₁₃H₁₃N₃O₃ | |

| Molecular Weight | 259.26 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Melting Point | Not reported |

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | * δ 7.8-7.4 (m, 5H): Protons of the benzoyl group. |

| * δ 6.5-7.5 (br s, 2H): Protons of the amino group (exchangeable with D₂O). | |

| * δ 3.4 (s, 3H): Protons of the N3-methyl group. | |

| * δ 3.2 (s, 3H): Protons of the N1-methyl group. | |

| ¹³C NMR | * δ ~190: Carbonyl carbon of the benzoyl group. |

| * δ ~163: C4 carbonyl carbon of the uracil ring. | |

| * δ ~155: C2 carbonyl carbon of the uracil ring. | |

| * δ ~150: C6 carbon of the uracil ring. | |

| * δ 138-128: Carbons of the benzoyl aromatic ring. | |

| * δ ~95: C5 carbon of the uracil ring. | |

| * δ ~35: N3-methyl carbon. | |

| * δ ~28: N1-methyl carbon. | |

| IR (cm⁻¹) | * ~3400-3200: N-H stretching of the amino group. |

| * ~1700-1650: C=O stretching of the uracil ring carbonyls and the benzoyl carbonyl. | |

| * ~1600: N-H bending and C=C stretching. | |

| * ~1580, 1450: Aromatic C=C stretching. | |

| Mass Spec. | * [M]+: Expected at m/z = 259.10. |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of 5-substituted-6-aminouracils has demonstrated significant pharmacological potential. Notably, derivatives with an aroyl-like moiety at the 5-position have shown promise as anticancer agents.

For instance, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil, a structurally related compound, has demonstrated in vivo activity against P388 leukemia.[2] The proposed mechanism for such compounds involves intercalation into DNA, a process where the planar aromatic system of the drug inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Given the structural similarities, it is plausible that this compound could also exhibit anticancer properties through a similar mechanism. The benzoyl group provides the necessary planarity and aromaticity for potential DNA intercalation.

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically significant aminouracil family. This technical guide has outlined a feasible synthetic strategy and provided a predictive characterization profile to facilitate its preparation and identification. Based on the biological activities of structurally related compounds, the title compound warrants investigation for its potential as an anticancer agent, possibly acting through DNA intercalation. Further experimental validation of the proposed synthesis and a thorough biological evaluation are necessary to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational document to encourage and support such future research endeavors.

References

An In-depth Technical Guide on 5-Benzoyl-6-amino-1,3-dimethyluracil (CAS: 22283-10-9)

This technical guide provides a comprehensive overview of the available scientific information on 5-Benzoyl-6-amino-1,3-dimethyluracil, a pyrimidine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also incorporates relevant information from studies on closely related 6-aminouracil derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, some fundamental properties have been reported.

| Property | Value | Source |

| CAS Number | 22283-10-9 | - |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [1] |

| Molecular Weight | 259.26 g/mol | [1] |

| Synonyms | 6-amino-5-benzoyl-1,3-dimethyl-pyrimidine-2,4-dione | [2] |

Spectroscopic Data

Specific spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound could not be located in the available literature. For reference, the related compound 6-amino-1,3-dimethyluracil has been characterized by various spectroscopic methods. Researchers synthesizing the title compound would need to perform these analyses to confirm its structure.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, the synthesis of related 6-aminouracil derivatives often involves the modification of a pre-existing uracil scaffold. A plausible synthetic approach could involve the benzoylation of 6-amino-1,3-dimethyluracil at the 5-position.

Hypothetical Synthesis Workflow:

References

Spectroscopic and Synthetic Profile of 5-Benzoyl-6-amino-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 5-Benzoyl-6-amino-1,3-dimethyluracil

The synthesis of this compound can be achieved via the electrophilic acylation of 6-amino-1,3-dimethyluracil at the C5 position. The electron-rich nature of the uracil ring, activated by the amino group at C6, directs the benzoyl group to the C5 position.

Proposed Synthetic Pathway

A potential and chemically sound method for the synthesis involves the reaction of 6-amino-1,3-dimethyluracil with benzoyl chloride in an aprotic solvent, such as pyridine. Pyridine acts as both the solvent and a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution in an ice bath (0 °C). Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water. The crude product may precipitate. Alternatively, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The purified this compound should be characterized by standard spectroscopic methods to confirm its structure.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

-

Expected Signals:

-

Aromatic Protons: Multiplets in the range of δ 7.0-8.5 ppm corresponding to the protons of the benzoyl group.

-

Amino Protons: A broad singlet corresponding to the -NH₂ group. The chemical shift will be solvent-dependent.

-

Methyl Protons: Two sharp singlets for the two N-CH₃ groups on the uracil ring, likely in the range of δ 3.0-3.5 ppm.

-

¹³C NMR Spectroscopy

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg).

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.

-

-

Expected Signals:

-

Carbonyl Carbons: Signals for the three carbonyl groups (two on the uracil ring and one from the benzoyl group) are expected in the downfield region (δ 150-190 ppm).

-

Aromatic Carbons: Signals for the carbons of the benzoyl group and the uracil ring will appear in the aromatic region (δ 100-150 ppm).

-

Methyl Carbons: Two signals for the N-CH₃ carbons, expected in the range of δ 25-35 ppm.

-

Infrared (IR) Spectroscopy

-

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Absorption Bands:

-

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amino group.

-

C=O Stretching: Strong absorption bands in the region of 1750-1650 cm⁻¹ for the carbonyl groups.

-

C=C and C=N Stretching: Bands in the region of 1650-1500 cm⁻¹ for the aromatic ring and the uracil ring.

-

C-H Stretching: Bands around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic methyl groups).

-

Mass Spectrometry (MS)

-

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

-

-

Expected Data:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the compound (259.26 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will provide further structural information. Expected fragments may arise from the loss of the benzoyl group or other characteristic cleavages.

-

Data Presentation

Due to the absence of publicly available experimental data, the following tables are presented as templates for recording the spectroscopic data once it has been acquired.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

This guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. Researchers can utilize the outlined protocols to prepare and validate the structure of this compound for further investigation in drug development and other scientific applications.

biological activity of 5-Benzoyl-6-amino-1,3-dimethyluracil derivatives

An In-depth Technical Guide on the Biological Activity of 5-Benzoyl-6-amino-1,3-dimethyluracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of this compound and its derivatives. Uracil derivatives are a cornerstone in medicinal chemistry, recognized for their synthetic accessibility and a wide array of biological actions.[1] The 6-aminouracil scaffold, in particular, is a privileged structure found in numerous compounds with therapeutic potential, including antiviral, antimicrobial, and anticancer agents.[1] This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Biological Activities and Quantitative Data

Derivatives of 6-aminouracil exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer's properties.[1] The introduction of a benzoyl group at the 5-position can significantly influence these activities, often enhancing potency and modulating the mechanism of action. While specific data for a wide range of this compound derivatives is limited in publicly available literature, the following tables summarize the activity of structurally related 5-acyl and other substituted 6-aminouracil derivatives to provide a reference for structure-activity relationship (SAR) studies.

Anticancer Activity

The anticancer potential of uracil derivatives is well-documented.[1][2] They can interfere with nucleic acid synthesis or act on other cellular targets to induce cytotoxicity in cancer cells.[2][3] For instance, 5-cinnamoyl-6-aminouracils, which are structurally similar to benzoyl derivatives, have shown activity against leukemia cell lines.[3]

Table 1: Cytotoxic Activity of 5-Acyl-6-Aminouracil Derivatives and Related Compounds

| Compound Class | Derivative / Substituents | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 5-Cinnamoyl-6-aminouracils | 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | [3] |

| 5-Cinnamoyl-6-aminouracils | 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxic | [3] |

| 5-Cinnamoyl-6-aminouracils | 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | % T/C = 124 | [3] |

| 6-amino-5-salicylidene uracils | Electron-donating groups (OH, OMe, Me) on salicylidene ring | A549, PC-3, SHSY-5Y | Moderate to good activity | [2] |

| 6-amino-5-salicylidene uracils | Electron-withdrawing groups (NO2, F, Cl, Br) on salicylidene ring | A549, PC-3, SHSY-5Y | Minimal activity |[2] |

Antimicrobial Activity

Substituted 6-aminouracils are also known for their potent antibacterial activity, particularly against Gram-positive bacteria.[4][5] This activity is often achieved through the inhibition of essential bacterial enzymes like DNA polymerase IIIC.[4][5]

Table 2: Antimicrobial Activity of 6-Aminouracil Derivatives

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 6-amino-5-((4-hydroxy-2-oxo-2H-benzo[h]chromen-3-yl)(4-(trifluoromethyl)phenyl)methyl)-1,3-dimethylpyrimidine-2,4-dione | Staphylococcus aureus MTCC 96 | 9.37 µg/mL | [1] |

| 6-amino-5-((4-hydroxy-2-oxo-2H-benzo[h]chromen-3-yl)(4-(trifluoromethyl)phenyl)methyl)-1,3-dimethylpyrimidine-2,4-dione | Staphylococcus aureus MLS 16 MTCC 2940 | 2.34 µg/mL |[1] |

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are underpinned by their interaction with specific cellular pathways. As many uracil-based anticancer agents interfere with DNA replication or repair, a common downstream effect is the induction of apoptosis. Kinase inhibition is another critical mechanism for this class of compounds.

Potential Mechanism: Induction of Apoptosis

Many chemotherapeutic agents, including uracil derivatives, exert their anticancer effects by triggering programmed cell death, or apoptosis. This can occur through DNA damage, replication stress, or inhibition of key survival proteins, leading to the activation of a caspase cascade that executes cell death.

Caption: A generalized intrinsic apoptosis pathway potentially triggered by uracil derivatives.

Potential Mechanism: Kinase Inhibition

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6] Small molecules can inhibit kinase activity by competing with ATP for the binding site on the enzyme, thereby blocking downstream signaling required for cell proliferation and survival.

Caption: Competitive inhibition of a kinase enzyme by a uracil derivative.

Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery. This section details common experimental methodologies used to synthesize and evaluate the .

General Synthesis Workflow

The synthesis of novel derivatives is the first step in the discovery pipeline. This typically involves chemical reactions to build the core structure and add various substituents, followed by purification and characterization to confirm the molecule's identity and purity.

Caption: A typical workflow for the synthesis and evaluation of novel compounds.

Synthesis of this compound

The C-5 position of the 6-aminouracil ring can undergo electrophilic substitution. Acylation with substituted benzoyl chlorides is a common method to introduce the 5-benzoyl moiety.

-

Reaction: 6-Amino-1,3-dimethyluracil is dissolved in a suitable aprotic solvent (e.g., pyridine, DMF).

-

Acylation: A substituted benzoyl chloride is added to the solution, often in the presence of a base to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.

-

Work-up: The reaction mixture is quenched, often with water or ice. The crude product may precipitate and can be collected by filtration.

-

Purification: The crude product is purified, commonly by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure this compound derivative.[7]

-

Characterization: The final structure is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to ensure its identity and purity.[7]

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The synthesized derivatives are dissolved (e.g., in DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the compound solutions. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[8]

-

Incubation: The plate is incubated for a set period, typically 24 to 72 hours, to allow the compounds to exert their effects.[8]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. 6-Amino-1,3-dimethyluracil | 6642-31-5 | Benchchem [benchchem.com]

- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Benzoyl-6-amino-1,3-dimethyluracil in the Genesis of Complex Heterocyclic Systems

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic organic chemistry, the quest for versatile building blocks to construct complex molecular architectures is paramount. Among these, 5-Benzoyl-6-amino-1,3-dimethyluracil has emerged as a significant precursor in the synthesis of a diverse array of fused heterocyclic compounds, which are scaffolds of immense interest in medicinal chemistry and materials science. This technical guide delves into the core functionalities of this reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

Core Reactivity and Synthetic Applications

This compound, a derivative of 6-aminouracil, possesses a unique combination of reactive sites that render it a valuable synthon for the construction of fused pyrimidine systems. The enamine-like character of the 6-amino group and the activated C5 position, influenced by the electron-withdrawing benzoyl group, are central to its reactivity. This molecule serves as a cornerstone for the synthesis of several key heterocyclic families, including pyrido[2,3-d]pyrimidines and xanthines.

Synthesis of Pyrido[2,3-d]pyrimidines

One of the primary applications of this compound is in the construction of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in numerous biologically active compounds. The general synthetic strategy involves the condensation of the 6-amino group with a three-carbon synthon, often an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. The 5-benzoyl group can act as a directing group and may be retained or cleaved during the course of the reaction, depending on the reaction conditions.

A plausible reaction pathway for the synthesis of pyrido[2,3-d]pyrimidines is depicted below. The initial step involves a Michael addition of the 6-amino group to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyridopyrimidine ring system.

Caption: General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

Synthesis of 8-Aryl-1,3-dimethylxanthines

The conversion of this compound to 8-aryl-1,3-dimethylxanthines, which are analogs of naturally occurring methylxanthines like caffeine and theophylline, highlights another facet of its synthetic utility. This transformation typically involves a cyclization reaction that forms the imidazole ring of the purine system. The benzoyl group at the 5-position is a precursor to the 8-aryl substituent of the xanthine core.

The synthetic route often proceeds through the formation of a 5-amido intermediate, followed by an intramolecular cyclization. This process can be influenced by various reagents and reaction conditions, leading to the desired 8-aryl-substituted xanthine derivatives.

A Technical Guide to the Photochemical Properties of Benzoylated Uracil Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of benzoylated uracil compounds. These molecules are of significant interest due to their potential applications in photodynamic therapy, photocrosslinking, and as photoresponsive probes in biological systems. This document details their synthesis, photophysical characteristics, and photoreactivity, offering structured data and experimental protocols to facilitate further research and development.

Introduction to Benzoylated Uracils

Uracil, a fundamental component of ribonucleic acid (RNA), and its derivatives have been extensively studied for their photochemical behavior, which is crucial to understanding DNA and RNA photodamage. The introduction of a benzoyl group to the uracil scaffold, either at the nitrogen (N-benzoylated) or carbon (e.g., C6-benzoylated) positions, significantly modifies its electronic and, consequently, its photochemical properties. The benzoyl moiety acts as a chromophore, influencing the absorption and emission characteristics, and can participate in or mediate photochemical reactions. This guide explores these altered properties in detail.

Synthesis of Benzoylated Uracil Compounds

The synthesis of benzoylated uracils can be achieved through several established chemical routes. The specific methodology depends on the desired position of the benzoyl group.

General Synthesis of N-Benzoylated Uracils

N-benzoylated uracils are typically synthesized by the reaction of uracil with benzoyl chloride in the presence of a base. A common procedure involves the formation of 1,3-dibenzoyluracil, from which N1-monosubstituted derivatives can be obtained.[1]

Experimental Protocol: One-Pot Synthesis of N1-Monosubstituted Uracil Derivatives via 1,3-Dibenzoyluracils [1]

-

Dibenzoylation: Uracil is treated with an excess of benzoyl chloride in a suitable solvent such as pyridine at room temperature to yield 1,3-dibenzoyluracil.

-

Selective N1-Deprotection and N1-Alkylation: The 1,3-dibenzoyluracil is dissolved in anhydrous dimethylformamide (DMF). Anhydrous potassium carbonate is added to facilitate selective N1-deprotection. The desired alkylating agent (e.g., an alkyl halide) is then added to the reaction mixture, which is stirred at room temperature for several hours.

-

N3-Debenzoylation: The final debenzoylation at the N3 position is achieved by treating the product with an aqueous-alcoholic solution of ammonia.

-

Purification: The final N1-monosubstituted uracil derivative is purified by recrystallization or column chromatography.

Synthesis of C6-Benzoyluracil

6-Benzoyluracil can be synthesized via a multi-step, one-pot reaction starting from 6-chloro-2,4-dimethoxypyrimidine.

Experimental Protocol: Synthesis of 6-Benzoyluracil

-

Stannylation: 6-chloro-2,4-dimethoxypyrimidine undergoes a photostimulated reaction with trimethylstannyl anions (Me₃Sn⁻) to form 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine.

-

Stille Cross-Coupling: The stannylated intermediate is then subjected to a palladium-catalyzed Stille cross-coupling reaction with benzoyl chloride.

-

Hydrolysis: The resulting 6-benzoyl-2,4-dimethoxypyrimidine is hydrolyzed under acidic conditions to yield 6-benzoyluracil.

-

Purification: The final product is purified by crystallization.

Photophysical Properties

The introduction of a benzoyl group significantly impacts the absorption and emission properties of the uracil core.

UV-Vis Absorption

Uracil itself exhibits absorption maxima around 202 nm and 258 nm.[2] The benzoyl group, with its own absorption in the UV region, modulates the overall absorption spectrum of the benzoylated uracil molecule. The exact absorption maxima and molar absorptivity are dependent on the specific substitution pattern and the solvent environment.

Table 1: UV-Vis Absorption Properties of Selected Uracil and Benzoyl Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Uracil | Water | 258.3 | 8,200 | |

| Benzaldehyde | Varies | ~245-280 | ~11,000-14,000 | [3] |

| 6-Benzoyluracil | Not Specified | Not Specified | Not Specified | |

| N1-Benzoyluracil | Not Specified | Not Specified | Not Specified | |

| N3-Benzoyluracil | Not Specified | Not Specified | Not Specified |

Note: Specific quantitative data for benzoylated uracils is sparse in the literature. The data for benzaldehyde is provided for a general comparison of the benzoyl chromophore.

Fluorescence Properties

Table 2: Fluorescence Properties of Selected Uracil Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Thymidine | Water | Not Specified | Not Specified | ~10⁻⁴ | [4] |

| 6-Benzoyluracil | Not Specified | Not Specified | Not Specified | Not Available | |

| N1-Benzoyluracil | Not Specified | Not Specified | Not Specified | Not Available |

Note: Data for benzoylated uracils is not currently available in the cited literature. Thymidine is included to represent a uracil derivative with a known low fluorescence quantum yield.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method) [5][6]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzoylated uracil sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra for each solution. The integrated fluorescence intensity is then determined.

-

Calculation: The quantum yield of the test sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

where:

-

Φst is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.

-

Photoreactivity and Photochemical Pathways

Upon absorption of UV radiation, benzoylated uracils can undergo a variety of photochemical reactions. The benzoyl group can act as an intramolecular photosensitizer, promoting intersystem crossing to the triplet state, which is often implicated in photochemical reactions.

Intersystem Crossing and Triplet State Formation

The excited singlet state of the benzoylated uracil can undergo intersystem crossing (ISC) to populate a triplet state. The efficiency and lifetime of this triplet state are crucial for subsequent photochemical reactions. For selenium-substituted uracils, the triplet state lifetime has been observed to increase by an order of magnitude upon deprotonation.[7] While specific data for benzoylated uracils is limited, the heavy atom effect of the benzoyl group is expected to influence the ISC rate.

Table 3: Triplet State Properties of a Uracil Derivative

| Compound | Condition | Triplet State Lifetime (τT) | Reference |

| 2-Selenouracil | Neutral | Short | [7] |

| 2-Selenouracil | Deprotonated | ~10x longer | [7] |

Note: This data illustrates the modulation of triplet state properties in a uracil derivative, a principle that can be extended to benzoylated uracils.

Experimental Protocol: Transient Absorption Spectroscopy [8][9]

-

Experimental Setup: A pump-probe transient absorption spectrometer is required. A femtosecond or picosecond laser system is used to generate both the pump and probe pulses.

-

Excitation: The sample is excited with a pump pulse at a wavelength where it absorbs.

-

Probing: A time-delayed, broadband probe pulse is passed through the excited sample volume.

-

Data Acquisition: The change in absorbance of the probe pulse is measured as a function of wavelength and time delay between the pump and probe pulses. This allows for the observation of transient species, such as the excited singlet and triplet states, and the determination of their lifetimes.

Photocrosslinking

Benzoylated uracils can act as photocrosslinking agents. Upon photoexcitation, they can form covalent bonds with nearby molecules, such as amino acid residues in proteins or other nucleic acid bases. This property is highly valuable for studying protein-nucleic acid interactions. For instance, 5-iodouracil is a well-known photocrosslinking agent that, upon irradiation at 325 nm, efficiently crosslinks to proteins.[10] The benzoyl group can serve a similar function, potentially with different wavelength requirements and efficiencies.

Potential Signaling Pathways in Photodynamic Therapy (PDT)

In the context of PDT, a photosensitizer (like a benzoylated uracil derivative) is excited by light to its triplet state. This triplet state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is a major cytotoxic agent that can induce apoptosis or necrosis in cancer cells.

Visualizations

Experimental Workflow for Photochemical Analysis

Caption: Workflow for the synthesis and photochemical characterization of benzoylated uracil compounds.

Simplified Jablonski Diagram for Benzoylated Uracil

Caption: Jablonski diagram illustrating the principal photophysical pathways for benzoylated uracils.

Signaling Pathway in Photodynamic Therapy

Caption: Simplified signaling pathway of benzoylated uracils in photodynamic therapy.

Conclusion

Benzoylated uracil compounds represent a promising class of molecules with tunable photochemical properties. While the available quantitative data is still emerging, the foundational knowledge of their synthesis and general photochemical behavior provides a strong basis for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to explore the full potential of these compounds in various light-mediated applications. Further systematic studies are warranted to build a comprehensive library of their photophysical and photochemical parameters to accelerate their translation into practical technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. static.horiba.com [static.horiba.com]

- 7. One order of magnitude increase of triplet state lifetime observed in deprotonated form selenium substituted uracil - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]

- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Benzoyl-6-amino-1,3-dimethyluracil: A Versatile Scaffold for Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – 5-Benzoyl-6-amino-1,3-dimethyluracil is emerging as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. This in-depth technical guide explores the synthetic utility, chemical properties, and promising biological activities of derivatives originating from this core structure, providing a valuable resource for researchers, scientists, and professionals in drug development.

The unique structural features of this compound, including the reactive amino group at the 6-position and the benzoyl moiety at the 5-position, make it an ideal starting material for constructing fused pyrimidine systems, most notably pyrido[2,3-d]pyrimidines. These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects, positioning this compound as a key intermediate in the quest for novel therapeutic agents.

Chemical and Physical Properties

The foundational chemical and physical characteristics of this compound are summarized below, providing essential data for its application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 22283-10-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | >300 °C |

| Solubility | Sparingly soluble in common organic solvents |

Synthetic Pathways and Experimental Protocols

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. The following sections detail a representative experimental protocol for this conversion.

Synthesis of Pyrido[2,3-d]pyrimidines

Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil, which can be adapted for this compound.

Materials:

-

6-Amino-1,3-dimethyluracil (or this compound)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethanol

-

Triethylamine (catalyst)

Procedure:

-

A mixture of 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in ethanol (20 mL).

-

A catalytic amount of triethylamine (0.1 mmol) is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired pyrido[2,3-d]pyrimidine product.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Biological Activities of Derived Compounds

Derivatives of 6-aminouracil, particularly the fused pyrido[2,3-d]pyrimidines, have shown significant promise in various therapeutic areas. The presence of the benzoyl group at the 5-position of the uracil core is anticipated to modulate the biological activity of these derivatives, potentially enhancing their efficacy and selectivity.

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives are a well-established class of anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

Mechanism of Action: Tyrosine Kinase Inhibition

A significant number of pyrido[2,3-d]pyrimidines function as ATP-competitive inhibitors of tyrosine kinases.[3][4] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth. Several pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Src kinase.[3][5]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Caption: Inhibition of RTK signaling by pyrido[2,3-d]pyrimidine derivatives.

A study on 5-cinnamoyl-6-aminouracil derivatives, which are structurally similar to the benzoyl-substituted counterparts, revealed in vivo activity against P388 leukemia.[6] This suggests that the 5-acyl group is a favorable feature for anticancer activity. Furthermore, certain 1,3-dialkylated-5-acyl-6-aminopyrimidin-2,4-diones have demonstrated significant anticancer activities against a panel of 59 human tumor cell lines.[7] The structure-activity relationship studies from this research indicated that a benzoyl group at the C-5 position contributes positively to the anticancer activity.[7]

Antimicrobial Activity

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines derived from 6-aminouracils have also been investigated for their antimicrobial potential.[8][9] The increasing prevalence of drug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and this scaffold represents a promising avenue of research.

While specific data on the antimicrobial activity of this compound derivatives is limited, the broader class of pyrido[2,3-d]pyrimidines has shown activity against various bacterial and fungal strains.[10] The mechanism of action for their antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes.

Future Directions

This compound holds considerable promise as a versatile building block for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis of diverse libraries: Expanding the range of pyrido[2,3-d]pyrimidine derivatives synthesized from this starting material to explore a wider chemical space.

-

Quantitative biological evaluation: Systematic screening of these new compounds for their anticancer and antimicrobial activities to establish clear structure-activity relationships (SAR).

-

Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent derivatives.

-

In vivo efficacy studies: Advancing lead compounds into preclinical animal models to assess their therapeutic potential in a physiological setting.

The continued exploration of this compound and its derivatives is poised to yield a new generation of drug candidates with improved efficacy and novel mechanisms of action, addressing unmet needs in oncology and infectious diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation of 5-Benzoyl-6-amino-1,3-dimethyluracil Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the specific cytotoxicity, experimental protocols, and affected signaling pathways of 5-Benzoyl-6-amino-1,3-dimethyluracil is limited. This document provides a framework based on the analysis of related 6-aminouracil derivatives and outlines standard experimental methodologies that would be required for a thorough investigation. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes, pending specific experimental validation for the compound of interest.

Introduction

Uracil derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. The structural scaffold of this compound, featuring a benzoyl group at the C5 position and an amino group at the C6 position of the pyrimidine ring, suggests its potential as a biologically active agent. Structure-activity relationship studies on related 5-acyl-6-amino-1,3-dialkyluracils have indicated that the presence of a benzoyl group at the C5 position can contribute to their anti-cancer activities. However, a detailed cytotoxic profile and the underlying molecular mechanisms for this specific compound have not been extensively reported in the available scientific literature.

This technical guide aims to provide a preliminary framework for the investigation of the cytotoxicity of this compound. It outlines the standard experimental protocols necessary for such an evaluation and presents hypothetical data and signaling pathways to illustrate the expected outcomes of such a study.

Data Presentation

To systematically evaluate the cytotoxic potential of this compound, a series of in vitro assays would be conducted. The following tables present a hypothetical summary of quantitative data that would be generated from such studies.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 25.4 |

| MDA-MB-231 | Breast Adenocarcinoma | 18.9 |

| A549 | Lung Carcinoma | 32.1 |

| HCT116 | Colon Carcinoma | 22.5 |

| HeLa | Cervical Cancer | 28.7 |

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (Hypothetical Data)

| Treatment (24h) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | 3.2 ± 0.8 | 1.0 |

| Compound (10 µM) | 15.7 ± 2.1 | 2.5 ± 0.3 |

| Compound (25 µM) | 35.4 ± 3.5 | 4.8 ± 0.6 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cytotoxic and mechanistic properties of a novel compound. The following are standard protocols that would be employed.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at concentrations around its IC₅₀ value for 24 hours.

-

Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling cascade.

-

Protein Extraction: Cells are treated with the compound, and whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for the in vitro evaluation of this compound cytotoxicity.

Hypothetical Signaling Pathway: Induction of Apoptosis via MAPK Pathway

Caption: Hypothetical signaling pathway for apoptosis induction by the compound.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking in the public domain, its structural similarity to other biologically active 6-aminouracil derivatives suggests that it warrants further investigation as a potential anticancer agent. The experimental protocols and hypothetical data presented in this guide provide a comprehensive framework for conducting a preliminary investigation into its cytotoxic effects and mechanism of action. Future studies focusing on the synthesis and biological evaluation of this specific compound are necessary to validate these hypotheses and to determine its true therapeutic potential. Such research would be a valuable contribution to the field of medicinal chemistry and drug discovery.

Navigating the Solubility of 5-Benzoyl-6-amino-1,3-dimethyluracil: A Technical Guide for Researchers

Introduction

5-Benzoyl-6-amino-1,3-dimethyluracil is a molecule of significant interest within contemporary chemical and pharmaceutical research. As a derivative of uracil, a fundamental component of nucleic acids, this compound holds potential for a variety of applications, including in the development of novel therapeutic agents. A critical physicochemical parameter governing its utility in synthesis, formulation, and biological screening is its solubility in organic solvents. Understanding and predicting this behavior is paramount for researchers, scientists, and drug development professionals to effectively design experiments, develop formulations, and interpret activity data.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific published quantitative data, this document offers a theoretical solubility profile based on the compound's structural features. Furthermore, it details established experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their work.

Theoretical Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide. The structure of this compound, featuring a polar uracil core, a nonpolar benzoyl group, and an amino substituent, suggests a nuanced solubility profile.

The alkylation of nitrogen atoms in the uracil ring is known to increase solubility in nonpolar organic solvents.[1] The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl and amino groups) on the dimethyluracil core suggests that it can interact favorably with both protic and aprotic polar solvents. However, the large, nonpolar benzoyl group will significantly influence its solubility, likely favoring solvents with some degree of aromatic character or lower polarity. The benzoyl and benzyl groups can alter the solubility of substrates and thereby influence the reaction outcome.[2]

Based on these structural considerations, a qualitative prediction of solubility in various organic solvent classes can be made:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving this compound. Their polarity can interact with the polar uracil core, while their inability to donate hydrogen bonds will not be a significant hindrance due to the molecule's own hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected in these solvents. While they can engage in hydrogen bonding with the solute, the nonpolar benzoyl group may limit overall solubility compared to polar aprotic solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also expected to be good candidates for dissolving the compound due to their ability to interact with the benzoyl group and the overall molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be low in highly nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better but still limited solubility.

Data Presentation: Predicted Solubility

While experimental quantitative data is not available in the public domain, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. This serves as a practical guide for initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the polar uracil core. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the amino and carbonyl groups is favorable, but the nonpolar benzoyl group may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the entire molecule. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to accept hydrogen bonds. |

| Aromatic | Toluene | Low to Moderate | Aromatic stacking interactions with the benzoyl group may enhance solubility compared to other nonpolar solvents. |

| Nonpolar | Hexane, Heptane | Low | The high polarity of the uracil core and its hydrogen bonding capabilities will lead to poor interactions with nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The two primary approaches are the equilibrium solubility method (shake-flask) and high-throughput screening methods.

Equilibrium Solubility (Shake-Flask) Method

This is the gold standard for determining thermodynamic equilibrium solubility.[3][4][5][6][7][8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[5][8] The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE) that does not absorb the solute.

-

Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents or for a large number of compounds, HTS methods are employed. These methods are often based on kinetic solubility measurements and provide a rapid assessment, though they may not represent true thermodynamic equilibrium.[9][10][11][12][13]

General Principles:

HTS solubility assays typically involve adding a concentrated stock solution of the compound (often in DMSO) to the aqueous or organic solvent of interest in a multi-well plate format. The point at which the compound precipitates is detected, often by turbidimetry, nephelometry, or light scattering.[12][13]

Workflow:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly effective solvent, typically DMSO.

-

Plate Preparation: Dispense a series of dilutions of the stock solution into a multi-well plate (e.g., 96-well or 384-well).

-

Solvent Addition: Add the target organic solvents to the wells containing the diluted stock solution.

-

Precipitation Detection: Incubate the plate for a short period and then measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Data Analysis: The data is analyzed to determine the solubility limit for each solvent condition.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharma-asia.com [biopharma-asia.com]

- 11. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Pyrimido[4,5-d]pyrimidine Core: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. This bicyclic nitrogen-containing structure serves as a versatile core for the development of potent and selective modulators of various biological targets. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including kinase inhibition and antiviral effects. This technical guide provides a comprehensive overview of the pyrimido[4,5-d]pyrimidine core, detailing its fundamental structure, key synthetic strategies, and its burgeoning role in the development of novel therapeutics. Particular focus is placed on its activity as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), Bruton's Tyrosine Kinase (BTK), and the Epidermal Growth Factor Receptor (EGFR), as well as its emerging potential as an antiviral agent against human coronaviruses.

The Core Structure of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine nucleus consists of two fused pyrimidine rings, forming a tetra-azanaphthalene system. This aromatic heterocyclic structure provides a rigid scaffold with multiple sites for substitution, enabling the fine-tuning of its physicochemical and pharmacological properties. The arrangement of nitrogen atoms within the rings influences the molecule's electronics, hydrogen bonding capabilities, and overall geometry, all of which are critical for its interaction with biological targets.

Synthetic Methodologies

The synthesis of the pyrimido[4,5-d]pyrimidine core and its derivatives has been approached through various strategies, often employing multi-component reactions to build the heterocyclic system efficiently.

General Synthesis of Substituted Pyrimido[4,5-d]pyrimidines

A common and effective method for the synthesis of substituted pyrimido[4,5-d]pyrimidines involves a multi-step sequence starting from readily available pyrimidine precursors.

Experimental Protocol: Synthesis of 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines [1]

-

Preparation of 2-methyl-2-thiopseudourea sulfate: Thiourea is treated with dimethyl sulfate in water at 80°C to yield the sulfate salt of 2-methyl-2-thiopseudourea.

-

Formation of the pyrimidine ring: The resulting thiopseudourea derivative is reacted with 2-(ethoxymethylene)malononitrile in the presence of triethylamine in absolute ethanol at room temperature to afford the substituted pyrimidine.

-

Oxidation: The pyrimidine intermediate is then oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C.

-

Aromatic Nucleophilic Substitution: The oxidized product undergoes aromatic nucleophilic substitution with various amines in tetrahydrofuran at 25°C to introduce diversity at one of the positions.

-

Intermediate Formation: Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at room temperature yields a key intermediate.

-

Final Cyclization and Rearrangement: The final pyrimido[4,5-d]pyrimidine core is formed through a nucleophilic addition of an appropriate aniline to the intermediate, followed by a Dimroth rearrangement, typically carried out in refluxing acetic acid.[1]

The following diagram illustrates a generalized workflow for the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines.

One-Pot Synthesis

More recently, efficient one-pot, multi-component reactions have been developed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures. These methods often utilize novel catalysts, such as DABCO-based ionic liquids.

Therapeutic Applications: Kinase Inhibition

A significant area of research for pyrimido[4,5-d]pyrimidine derivatives has been their development as kinase inhibitors. The scaffold serves as an excellent ATP-competitive pharmacophore, with substitutions tailored to achieve potency and selectivity for specific kinases implicated in diseases such as cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Pyrimido[4,5-d]pyrimidines have been designed as potent CDK2 inhibitors.

| Compound ID | R-Group Substituents | CDK2 IC₅₀ (µM) | Reference |

| 7f | 2-SMe, 5-Ph, 7-NH(CH₂)₂OH | 0.05 | [2] |

| 7e | 2-SMe, 5-Ph, 7-NHCH₂Ph | 0.25 | [2] |

| 7a | 2-SMe, 5-Ph, 7-NH₂ | 0.31 | [2] |

| Roscovitine | (Reference) | 0.45 | [2] |

Experimental Protocol: CDK2 Kinase Assay

The inhibitory activity of pyrimido[4,5-d]pyrimidine derivatives against CDK2 is typically evaluated using a biochemical assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant CDK2/Cyclin E, a histone H1 substrate, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 10-60 minutes).[3]

-

Detection of Phosphorylation: The degree of histone H1 phosphorylation is quantified. This can be achieved using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[3]

-

Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated from the dose-response curves.

The following diagram outlines the CDK2 signaling pathway and the point of inhibition by pyrimido[4,5-d]pyrimidine derivatives.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.

| Compound ID | R-Group Substituents | BTK IC₅₀ (nM) | Reference |

| 18 | (Structure Specific) | 0.8 | [4] |

| 17 | (Structure Specific) | 1.2 | [4] |

| Ibrutinib | (Reference) | 0.6 | [4] |

Experimental Protocol: BTK Kinase Assay

-